2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol is a complex organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound features a unique combination of functional groups, including a fluorophenol moiety and a dimethoxyphenyl group, making it of interest in various chemical and pharmaceutical applications. The IUPAC name reflects its molecular structure, indicating the presence of both a pyrazole and a phenolic component.
This compound can be sourced from chemical libraries and suppliers that specialize in screening compounds for biological activity. It is classified under organic compounds and specifically categorized as a pyrazole derivative. Pyrazoles have been studied for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
The synthesis of 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol typically involves multi-step reactions that include:
Technical details regarding reagents, solvents, reaction conditions (temperature, time), and purification methods (chromatography) would be critical for replicating the synthesis in a laboratory setting.
The molecular formula for 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol is .
COc(cc1)cc(OC)c1C(CC1c2ccccc2)=NN1C(CN1CCCCC1)=O
The structure features:
Chemical reactions involving this compound may include:
Technical details such as reaction conditions (temperature, solvent) and expected yields would be essential for practical applications.
The mechanism of action for compounds like 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol often involves interactions with specific biological targets:
Data from biological assays would be necessary to elucidate its exact mechanism of action.
Relevant data such as melting point, boiling point, and partition coefficients (logP) provide insight into its physical behavior.
The scientific uses of 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol may include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: